molecular formula C60H92O6 B10832260 (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid;(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid;(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid

(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid;(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid;(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid

Cat. No.: B10832260
M. Wt: 909.4 g/mol
InChI Key: QPEOIOLHJXXJFN-GNGJDXFDSA-N
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Description

Epanova, known scientifically as omega-3 carboxylic acids, is a prescription medication primarily composed of eicosapentaenoic acid and docosahexaenoic acid. It is used as an adjunct to diet to lower triglyceride levels in patients with severe hypertriglyceridemia (≥500 mg/dL). Epanova is unique as it is the first free fatty acid form of long-chain marine omega-3 fatty acids to be approved by the United States Food and Drug Administration .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epanova is derived from fish oil, which is a rich source of omega-3 fatty acids. The preparation involves the extraction of fish oil followed by purification processes to isolate eicosapentaenoic acid and docosahexaenoic acid. These fatty acids are then converted into their free fatty acid forms through hydrolysis.

Industrial Production Methods: The industrial production of Epanova involves large-scale extraction and purification of fish oil. The process includes several steps such as:

Chemical Reactions Analysis

Types of Reactions: Epanova undergoes various chemical reactions, including:

    Oxidation: Omega-3 fatty acids can undergo oxidation, leading to the formation of peroxides and other oxidation products.

    Reduction: Reduction reactions can convert the double bonds in omega-3 fatty acids to single bonds.

    Esterification: The free fatty acids can react with alcohols to form esters.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents under ambient conditions.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium.

    Esterification: Alcohols in the presence of an acid catalyst.

Major Products:

Scientific Research Applications

Epanova has a wide range of scientific research applications, including:

    Chemistry: Used in studies related to lipid chemistry and the synthesis of omega-3 derivatives.

    Biology: Investigated for its effects on cellular processes and membrane dynamics.

    Medicine: Primarily used to lower triglyceride levels in patients with severe hypertriglyceridemia. It has also been studied for its potential cardiovascular benefits.

    Industry: Used in the formulation of dietary supplements and functional foods.

Mechanism of Action

Epanova is compared with other omega-3 fatty acid-based drugs such as:

    Omega-3 Acid Ethyl Esters (Lovaza, Omtryg): These are ethyl ester forms of omega-3 fatty acids. Unlike Epanova, they require co-ingestion of a high-fat meal for optimal absorption.

    Ethyl Eicosapentaenoic Acid (Vascepa): This compound contains only eicosapentaenoic acid and does not raise low-density lipoprotein cholesterol levels as much as Epanova.

Uniqueness: Epanova’s uniqueness lies in its free fatty acid form, which provides greater bioavailability and does not require co-ingestion of a high-fat meal for absorption .

Comparison with Similar Compounds

Properties

Molecular Formula

C60H92O6

Molecular Weight

909.4 g/mol

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid;(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid;(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid

InChI

InChI=1S/C22H32O2.C20H30O2.C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24);3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22);3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-;4-3-,7-6-,10-9-,13-12-,16-15-;4-3-,7-6-,10-9-

InChI Key

QPEOIOLHJXXJFN-GNGJDXFDSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O.CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O.CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)O.CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O.CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Origin of Product

United States

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